molecular formula C6H12O3 B1663931 4-Methyl-2-propyl-1,3-dioxane CAS No. 1745-87-5

4-Methyl-2-propyl-1,3-dioxane

Cat. No. B1663931
CAS RN: 1745-87-5
M. Wt: 144.21 g/mol
InChI Key: XZDDZTGNCUMJHI-UHFFFAOYSA-N
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Description

1,3-Dioxane, 4-methyl-2-propyl- is a bioactive chemical.

Scientific Research Applications

Conformational Studies

Research on 1,3-dioxanes, like 4-Methyl-2-propyl-1,3-dioxane, often focuses on their conformational properties. Studies such as those by Kuznetsov et al. (2009) and Mamleev et al. (2007) have explored the conformational aspects of 1,3-dioxanes, revealing insights into their structural behavior and isomerization paths, which are crucial for understanding their chemical properties and potential applications (Kuznetsov, Kuramshina, & Bochkor, 2009) (Mamleev et al., 2007).

Chemical Shifts in NMR Studies

Pihlaja and Nurmi (1980) examined the 13C chemical shifts in 1,3-dioxanes, including methyl-substituted derivatives. Their findings are valuable for conformational and configurational analysis in various chemical contexts, highlighting the importance of understanding the effects of substituents on chemical shifts (Pihlaja & Nurmi, 1980).

Synthesis and Degradation Studies

Research by Safarov et al. (1978) and Safarov et al. (1976) has explored the synthesis and degradation of compounds related to 1,3-dioxanes. These studies contribute to the broader understanding of the chemical reactions and pathways involved in the formation and breakdown of these compounds, which is crucial for their potential applications in various fields (Safarov, Bikkulov, Nefedov, & Dolgii, 1978) (Safarov, Rakhmankulov, Safarova, & Komissarov, 1976).

Chemical Reactions and Interactions

Studies such as those by Rychnovsky and Sinz (1998), and Mizuno et al. (2003), provide insights into the chemical reactions and interactions involving 1,3-dioxanes. These findings are essential for understanding how these compounds behave under different conditions and can guide their use in synthetic chemistry and other applications (Rychnovsky & Sinz, 1998) (Mizuno, Imafuji, Fujiwara, Ohta, & Tamiya, 2003).

Bioremediation and Environmental Aspects

Research by Zhang, Gedalanga, and Mahendra (2017) discusses the bioremediation of 1,4-dioxane-contaminated waters, an aspect crucial for environmental management and pollution control. Understanding how these compounds interact with biological systems and can be degraded or transformed is vital for addressing environmental concerns (Zhang, Gedalanga, & Mahendra, 2017).

properties

CAS RN

1745-87-5

Product Name

4-Methyl-2-propyl-1,3-dioxane

Molecular Formula

C6H12O3

Molecular Weight

144.21 g/mol

IUPAC Name

4-methyl-2-propyl-1,3-dioxane

InChI

InChI=1S/C8H16O2/c1-3-4-8-9-6-5-7(2)10-8/h7-8H,3-6H2,1-2H3

InChI Key

XZDDZTGNCUMJHI-UHFFFAOYSA-N

SMILES

CCCC1OCCC(O1)C

Canonical SMILES

CCCC1OCCC(O1)C

Appearance

Solid powder

Other CAS RN

1121-97-7

Pictograms

Corrosive; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1,3-Dioxane, 4-methyl-2-propyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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